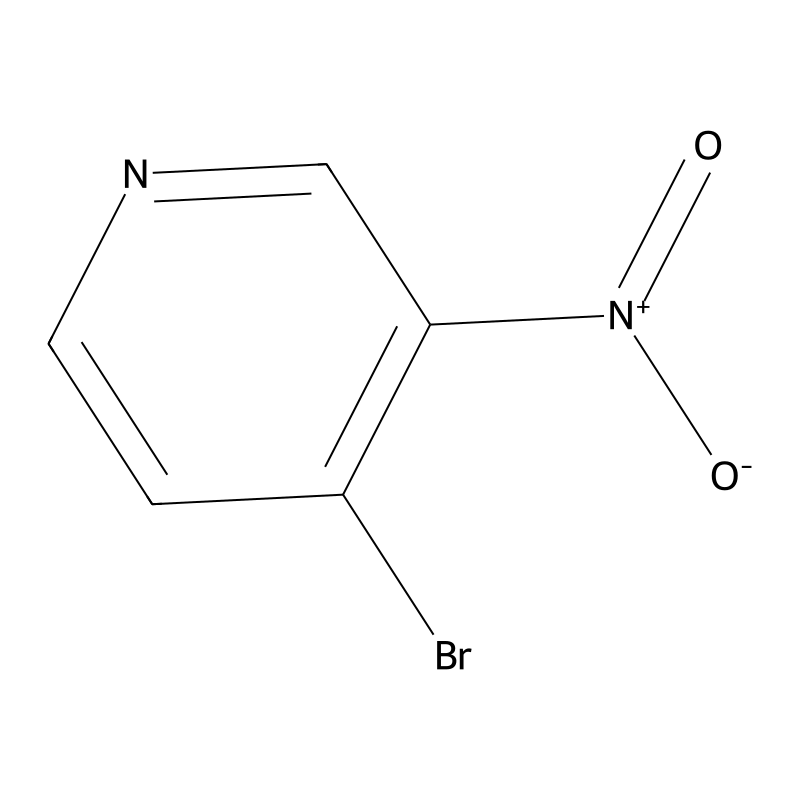4-Bromo-3-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Intermediate
Due to the presence of a bromine and a nitro group, 4-Bromo-3-nitropyridine might be a valuable intermediate for further organic synthesis. These functional groups can be manipulated through various chemical reactions to create more complex molecules. PubChem
Similarity to Established Precursor
The structurally similar compound, 3-Bromo-4-nitropyridine N-oxide, is known as an important intermediate used in various fields including pharmaceuticals, agrochemicals, and dyestuffs. Fisher Scientific: This suggests 4-Bromo-3-nitropyridine might also hold potential for similar applications, but further research is needed to confirm this.
4-Bromo-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and a nitro group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 217.0 g/mol. This compound exhibits both electrophilic and nucleophilic properties, making it useful in various
- There is no current information available on the mechanism of action of 4-Bromo-3-nitropyridine in scientific literature.
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, leading to various substitution products. For example, reactions with amines have shown unexpected nitro-group migration from the 4-position to the 3-position under certain conditions .
- Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions of the pyridine ring due to its electron-withdrawing nature. This property is exploited in synthesizing more complex derivatives .
- Reactions with Nucleophilic Reagents: The compound can react with sodiomalonate and other nucleophiles at the β-position of the pyridine ring, leading to various functionalized products .
The biological activity of 4-bromo-3-nitropyridine has been explored in various studies. It has shown potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, derivatives of this compound have been investigated for their activity against cancer cell lines, indicating its potential as an anticancer agent .
Several methods exist for synthesizing 4-bromo-3-nitropyridine:
- Bromination of 3-Nitropyridine: This method involves treating 3-nitropyridine with bromine or phosphorus oxybromide under controlled conditions to introduce the bromine substituent at the 4-position .
- Nitration of 4-Bromo-2-Methylpyridine: This approach uses nitrating agents to add a nitro group to the pyridine ring after bromination has occurred .
- Direct Synthesis from Pyridine Derivatives: Starting from simpler pyridine derivatives, bromination and nitration can be performed sequentially or simultaneously depending on the desired product .
4-Bromo-3-nitropyridine finds applications in:
- Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs due to its biological activity.
- Agricultural Chemicals: Its derivatives are explored for use as pesticides and herbicides.
- Material Science: The compound is used in developing new materials with specific electronic properties due to its heterocyclic structure .
Studies have shown that 4-bromo-3-nitropyridine interacts with various biological targets, including enzymes and receptors involved in cellular processes. Its ability to undergo nucleophilic substitution makes it a versatile building block for creating biologically active compounds. Interaction studies often focus on its mechanism of action and potential side effects when used in therapeutic applications .
Several compounds share structural similarities with 4-bromo-3-nitropyridine, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Nitropyridine | Nitrogen at position 3 | Used as a precursor for various pharmaceuticals |
| 4-Chloro-3-nitropyridine | Chlorine instead of bromine at position 4 | Exhibits different reactivity patterns |
| 2-Amino-3-nitropyridine | Amino group at position 2 | Shows enhanced biological activity |
| 5-Bromo-2-nitropyridine | Bromine at position 5 | Different electrophilic substitution behavior |
The uniqueness of 4-bromo-3-nitropyridine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.








